

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B112633

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile**

Introduction

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Structurally, it integrates two key pharmacophores: the 2-aminothiazole ring, a privileged scaffold found in numerous FDA-approved drugs, and the benzonitrile moiety, a versatile functional group known for its role in molecular recognition and as a synthetic precursor. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound is established by its nomenclature and core physical properties. These identifiers are crucial for regulatory compliance, database retrieval, and experimental design.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	4-(2-amino-1,3-thiazol-4-yl)benzonitrile[1]
CAS Number	436151-85-8[1]
Molecular Formula	C ₁₀ H ₇ N ₃ S[1]
Molecular Weight	201.25 g/mol [1]
InChIKey	KKMZKOIZTSRIEM-UHFFFAOYSA-N[1]

| Canonical SMILES | C1=CC(=CC=C1C#N)C2=CSC(=N2)N[1] |

The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility and reaction kinetics to bioavailability and membrane permeability.

Table 2: Physicochemical Properties

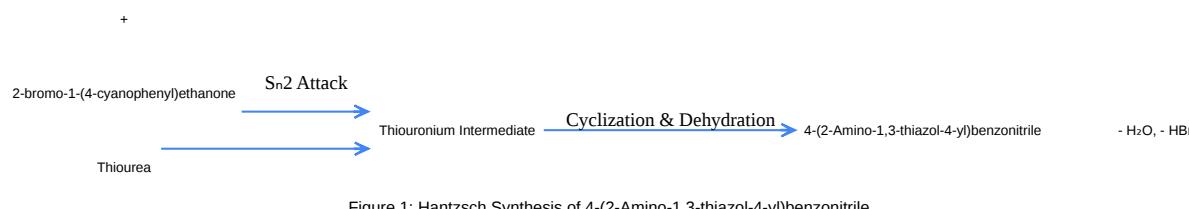
Property	Value	Source
XLogP3	2.3	Computed by PubChem[1]
Hydrogen Bond Donors	1 (the -NH ₂ group)	Computed by PubChem[1]
Hydrogen Bond Acceptors	3 (two N atoms, one S atom)	Computed by PubChem[1]
Appearance	Expected to be a solid powder	General knowledge
Solubility	Predicted to be soluble in polar organic solvents like DMSO and DMF	[2]

| Melting Point | Not experimentally reported in available literature. | |

Synthesis and Mechanism

The most prominent and efficient method for constructing the 2-aminothiazole core of this molecule is the Hantzsch Thiazole Synthesis.[3][4] This classic condensation reaction provides

a direct and high-yielding pathway from simple starting materials.


Synthetic Pathway

The synthesis involves the reaction between an α -haloketone and a thioamide. For the target molecule, the specific precursors are 2-bromo-1-(4-cyanophenyl)ethanone and thiourea.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

- Nucleophilic Attack (S_N2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α -haloketone, displacing the bromide ion.[5][6]
- Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
- Dehydration: The resulting heterocyclic alcohol readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[6]

[Click to download full resolution via product page](#)

Caption: Figure 1: Hantzsch Synthesis Workflow.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis.

- Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-cyanophenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
- Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.[5]
- Heating: Heat the mixture to reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na_2CO_3), to neutralize the HBr byproduct and precipitate the free base product.[5]
- Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
- Washing and Drying: Wash the filter cake with water to remove any inorganic salts, followed by a small amount of cold ethanol. Allow the product to air dry or dry in a vacuum oven.
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture (e.g., DMF/water) to yield the final product with high purity.[7]

Spectral Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of its constituent functional groups.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	Benzonitrile Protons (AA'BB' system)	δ 7.6-7.9 ppm (d, 2H), δ 7.9-8.2 ppm (d, 2H)[8]
	Thiazole Proton (H-5)	δ 7.0-7.4 ppm (s, 1H)[8]
	Amino Protons (-NH ₂)	δ 5.5-6.5 ppm (broad s, 2H)
¹³ C NMR	Nitrile Carbon (-C≡N)	δ 118-120 ppm
	Quaternary Carbon (C-CN)	δ 110-115 ppm
	Thiazole Carbons (C2, C4, C5)	δ 170 (C2), 145-150 (C4), 105-110 (C5) ppm
FT-IR	Benzonitrile Carbons (CH)	δ 125-135 ppm
	N-H Stretch (primary amine)	3300-3500 cm ⁻¹ (two bands)[2]
	C≡N Stretch (nitrile)	2220-2260 cm ⁻¹ (sharp, strong)[2]
	C=N Stretch (thiazole ring)	~1640 cm ⁻¹
	Aromatic C=C Stretch	1500-1600 cm ⁻¹

| Mass Spec. | [M+H]⁺ (Monoisotopic) | m/z 202.0439 |

Chemical Reactivity

The chemical behavior of **4-(2-amino-1,3-thiazol-4-yl)benzonitrile** is dictated by the interplay of its three main components: the nucleophilic amino group, the aromatic thiazole ring, and the electrophilic benzonitrile moiety.

Caption: Figure 2: Key Reactivity Sites.

- The 2-Amino Group: This is the most reactive nucleophilic site on the molecule. It readily participates in reactions with a wide range of electrophiles.

- Acylation: Reacts with acid chlorides or anhydrides (e.g., phthalic anhydride) to form the corresponding amides.[7]
- Alkylation: Can be alkylated, though reaction conditions must be controlled to avoid competing N-alkylation at the thiazole ring nitrogen.
- Schiff Base Formation: Condenses with aldehydes to form imines (Schiff bases).[9]
- The Thiazole Ring: The ring itself is aromatic and can undergo electrophilic substitution. The powerful electron-donating amino group at the C2 position activates the C5 position, making it the most likely site for substitution. The ring nitrogen (N3) is basic and can be protonated or alkylated to form thiazolium salts.[4] Studies on 2-aminothiazole show that in its neutral form, the exocyclic amino group is often the primary site of reaction, while the ring nitrogen becomes more reactive upon deprotonation.[9]
- The Benzonitrile Moiety:
 - Nitrile Group: This group is a key site for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(2-amino-1,3-thiazol-4-yl)benzoic acid. Alternatively, it can be reduced using agents like LiAlH₄ or catalytic hydrogenation to the benzylamine derivative.[2]
 - Benzene Ring: The nitrile group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution.

Applications in Research and Drug Discovery

The unique structural combination of **4-(2-amino-1,3-thiazol-4-yl)benzonitrile** makes it a valuable scaffold and building block in pharmaceutical research.

- Privileged Scaffold: The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptor types. This scaffold is present in numerous drugs, including antibiotics and kinase inhibitors.[10]
- Kinase Inhibition: Many kinase inhibitors incorporate a 2-aminothiazole core, which often forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The 4-

cyanophenyl group can occupy adjacent hydrophobic pockets and provide additional binding interactions.

- Synthetic Intermediate: This compound serves as a crucial starting material for the synthesis of more complex, biologically active molecules. Its reactive amino group and transformable nitrile function allow for diverse chemical modifications and library generation.[\[7\]](#)
- Antimicrobial and Anticancer Research: Derivatives of 2-aminothiazole are extensively studied for their potential as antibacterial, antifungal, and anticancer agents.[\[10\]](#)[\[11\]](#) The title compound is a logical precursor for developing novel therapeutic candidates in these areas.

Conclusion

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile is a synthetically accessible and highly versatile heterocyclic compound. Its chemical properties are defined by the rich reactivity of the 2-aminothiazole ring and the synthetic utility of the benzonitrile group. A thorough understanding of its synthesis, spectral characteristics, and reactivity is paramount for its effective use as a building block in the design and development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for scientists aiming to harness the potential of this important chemical entity.

References

- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. synthesis of thiazoles. (2019-01-19).
- ChemicalBook. 2-aminothiazole—Application, Synthesis, Reaction etc. (2020-03-25).
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
- PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst.
- PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Benchchem. 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile.
- PubChem. **4-(2-Amino-1,3-thiazol-4-yl)benzonitrile** | C10H7N3S.
- International Union of Crystallography. 4-[2-(1,3-Dioxoisooindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile. (2016-07-06).

- Mohamed Ezzat Khalifa. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures.
- BMRB. bmse000284 Benzonitrile.
- The chemical structure of some biologically important benzonitrile derivatives.
- Benchchem. Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- NCBI. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile. (2006-07-12).
- Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity.
- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile | C10H7N3S | CID 2049589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. iucrdata.iucr.org [iucrdata.iucr.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-aminothiazole—Application, Synthesis, Reaction etc. _Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-(2-Amino-1,3-thiazol-4-yl)benzonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112633#4-2-amino-1-3-thiazol-4-yl-benzonitrile-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com